1,2-Di(methanesulfonyl)ethene
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Overview
Description
1,2-Di(methanesulfonyl)ethene is an organic compound characterized by the presence of two methanesulfonyl groups attached to an ethene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Di(methanesulfonyl)ethene can be synthesized through the reaction of ethene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the base facilitating the removal of hydrogen chloride formed during the process .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 1,2-Di(methanesulfonyl)ethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl groups to thiol groups.
Substitution: The methanesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide can facilitate substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted ethene derivatives.
Scientific Research Applications
1,2-Di(methanesulfonyl)ethene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a cross-linking agent in protein chemistry.
Medicine: Explored for its potential use in drug development due to its ability to modify biological molecules.
Industry: Utilized in the production of advanced materials, including polymers and resins
Mechanism of Action
The mechanism by which 1,2-Di(methanesulfonyl)ethene exerts its effects involves the interaction of its methanesulfonyl groups with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The molecular targets and pathways involved vary depending on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
1,2-Dichloroethene: Similar in structure but contains chlorine atoms instead of methanesulfonyl groups.
1,2-Dibromoethene: Contains bromine atoms and exhibits different reactivity.
Ethane-1,2-dithiol: Contains thiol groups and is used in different chemical reactions.
Uniqueness: 1,2-Di(methanesulfonyl)ethene is unique due to its dual methanesulfonyl groups, which impart distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Properties
CAS No. |
49651-56-1 |
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Molecular Formula |
C4H8O4S2 |
Molecular Weight |
184.2 g/mol |
IUPAC Name |
1,2-bis(methylsulfonyl)ethene |
InChI |
InChI=1S/C4H8O4S2/c1-9(5,6)3-4-10(2,7)8/h3-4H,1-2H3 |
InChI Key |
IRLNDARFTZAVFE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C=CS(=O)(=O)C |
Origin of Product |
United States |
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